molecular formula C8H14O2 B3057060 Methyl 2,2-dimethylpent-4-enoate CAS No. 76352-72-2

Methyl 2,2-dimethylpent-4-enoate

Cat. No. B3057060
CAS RN: 76352-72-2
M. Wt: 142.2 g/mol
InChI Key: HNCKDIDOYWCKQW-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylpent-4-enoate is a chemical compound with the molecular formula C8H14O2 . It is also known by its IUPAC name, methyl 2,2-dimethylpent-4-enoate .


Synthesis Analysis

The synthesis of Methyl 2,2-dimethylpent-4-enoate involves several steps. One of the synthetic routes involves the reaction of Methyl isobutyrate with allyl bromide . The reaction has been reported to have a yield of approximately 92% . Other synthetic routes have been reported in various patents and scientific literature .


Molecular Structure Analysis

The molecular structure of Methyl 2,2-dimethylpent-4-enoate is characterized by its molecular formula, C8H14O2 . The InChI code for this compound is 1S/C8H14O2/c1-5-6-8(2,3)7(9)10-4/h5H,1,6H2,2-4H3 .


Chemical Reactions Analysis

Methyl 2,2-dimethylpent-4-enoate can participate in various chemical reactions. For instance, it has been used in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2,2-dimethylpent-4-enoate include its molecular weight of 142.19600 , and its exact mass of 142.09900 . The compound is a colorless to yellow liquid . Other properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Steric Effects in Cycloadditions

Methyl 2,2-dimethylpent-4-enoate demonstrates unique behaviors in cycloaddition reactions due to steric effects. For example, the addition of 2-diazopropane to methyl acrylate analogues, including methyl 2,2-dimethylpent-4-enoate, shows reversed orientation in some cases, attributed to unfavorable eclipsing interactions in the transition state for normal addition (Andrews, Day, & McDonald, 1969).

Synthesis of Antimicrobial Compounds

The compound has been used in the synthesis of antimicrobial agents. A study highlighted the synthesis of new methyl 4-aryl-4-oxobut-2-enoates, which were then reacted with silver nitrate to form silver salts, exhibiting antimicrobial activity (Gein et al., 2020).

Preparation of Heterocyclic Systems

Methyl 2,2-dimethylpent-4-enoate is a versatile reagent for the preparation of polyfunctional heterocyclic systems. For instance, its analogs have been used for synthesizing various polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyrazoles, and isoxazoles, demonstrating its utility in complex organic synthesis (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Development of Renewable Platform Molecules

Methyl 2,2-dimethylpent-4-enoate is being explored as a potential renewable platform molecule for industrial applications. A related compound, methyl vinyl glycolate, demonstrates this potential through various catalytic transformations (Sølvhøj, Taarning, & Madsen, 2016).

Double Bond Position Determination

It has also been used in the study of double-bond positions in fatty acids, showcasing its utility in analytical chemistry. Methods using GC-MS for determining double-bond positions in dienoic fatty acids involve derivatives of methyl 2,2-dimethylpent-4-enoate (Yamamoto, Shibahara, Nakayama, & Kajimoto, 1991).

Safety And Hazards

Methyl 2,2-dimethylpent-4-enoate is associated with certain safety hazards. It has been assigned the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and obtaining special instructions before use . Personal protective equipment should be used as required .

properties

IUPAC Name

methyl 2,2-dimethylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-6-8(2,3)7(9)10-4/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCKDIDOYWCKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472041
Record name Methyl 2,2-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dimethylpent-4-enoate

CAS RN

76352-72-2
Record name Methyl 2,2-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,2-Dimethyl-4-pentenoic acid (15 g, 0.117 mol) was mixed with 70 mL anhydrous methanol and 50 mL toluene. Concentrated sulfuric acid (0.1 mL) was added. The solution was refluxed for 24 h. Solvents were then removed. The crude product was distilled under reduced pressure to gave 6 g pure product. 1H NMR(CDCl3) δ1.28(s, 6H, —CMe2—); 2.37(d, 2H, CH2═CHCH2—); 3.77(s, 3H, —CO2Me); 5.15(m, 2H, CH2═CH—); 5.84(m, 1H, CH2═CH—)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of diisopropilamide (7.6 ml) in THF (12 ml) was added drop by drop n-butil lithium (2.5M in hexane, 21.6 ml) at −78° C. After stirring the reaction mixture at −78° C. for 30 minutes, a solution of methyl isobutyrate (5 g) in THF (12 ml) was added in 10 minutes and the mixture stirred at −78° C. for 1 h. A solution of allyl bromide (4.7 ml) in THF (12 ml) was dropped into the mixture reaction and it was stirred at −78° C. for 1 h. After adding some drop of water, volatiles were evaporated in vacuo, the crude dissolved in ethyl acetate, washed with water and dried over Na2SO4. After filtration volatiles were evaporated in vacuo to give 1.8 g of the title compound as a yellow pale liquid, which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
W Von Eggers Doering… - Journal of the American …, 1983 - ACS Publications
Conclusions On the basis of the results obtained in the course of this work, one can conclude the following:(1) Electronic interactions of hyperconjugative origin as implied in the …
Number of citations: 7 pubs.acs.org
BE Blass, R Gao, KM Blattner, JC Gordon… - Medicinal Chemistry …, 2021 - Springer
Nearly 40 years after the first disclosure of sigma receptors, the sigma-2 (σ2) receptor was recently identified as the Transmembrane Protein 97 (TMEM97, also known as MAC30 (…
Number of citations: 4 link.springer.com
ME Petersen - 2014 - core.ac.uk
Bryostatin 1 is a highly complex marine natural product originally isolated by Pettit in the 1960s. Since its structural elucidation in 1982 bryostatin 1 has attracted considerable attention …
Number of citations: 1 core.ac.uk
TJ Cummins - 2015 - scholar.archive.org
Bryostatin 1 is a complex macrolactone natural product isolated from the marine bryozoan Bugula neritina. In recent years, bryostatin 1 has been studied in diseases like cancer, …
Number of citations: 2 scholar.archive.org
R Gao - 2013 - search.proquest.com
Muscarinic receptors are G-protein-coupled receptors that mediate the response to acetylcholine released from parasympathetic nerves. Although five mAChR subtypes (M 1-M 5) share …
Number of citations: 1 search.proquest.com
T Zhang, Y Dai, S Cheng, Y Liu, S Yang, B Sun… - Synthesis, 2017 - thieme-connect.com
A simple approach has been developed for the sulfenyllactonization of alkenoic acids using dimethyl sulfoxide activated with oxalyl chloride, in which methanesulfenyl chloride is …
Number of citations: 29 www.thieme-connect.com
C Chen - 2016 - search.proquest.com
Alkene Transformations Catalyzed by beta-Diketiminate Cobalt Complexes Page 1 Abstract Alkene Transformations Catalyzed by beta-Diketiminate Cobalt Complexes Chi Chen 2016 …
Number of citations: 0 search.proquest.com

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